Home > Products > Screening Compounds P29884 > Efonidipine hydrochloride
Efonidipine hydrochloride - 111011-53-1

Efonidipine hydrochloride

Catalog Number: EVT-253086
CAS Number: 111011-53-1
Molecular Formula: C34H39ClN3O7P
Molecular Weight: 668.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efonidipine Hcl (NZ-105) is a dual T-type and L-type calcium channel blocker (CCB).IC50 value:Target: calcium channel blockerin vitro: Efonidipine and nifedipine, but not other examined CCBs, also increased the N(6), 2/'-O-dibutyryladenosine 3/',5/'-cyclic monophosphate (dbcAMP)-induced StAR mRNA, which reflects the action of adrenocorticotropic hormone, and efonidipine and R(-)-efonidipine enhanced the dbcAMP-induced DHEA-S production in NCI-H295R adrenocortical carcinoma cells [1]. I(Ca(T)) was blocked mainly by a tonic manner by nifedipine, by a use-dependent manner by mibefradil, and by a combination of both manners by efonidipine. IC50s of these Ca2+ channel antagonists to I(Ca(T)) and L-type Ca2+ channel current (I(Ca(L))) were 1.2 micromol/l and 0.14 nmol/l for nifedipine; 0.87 and 1.4 micromol/l for mibefradil, and 0.35 micromol/l and 1.8 nmol/l for efonidipine, respectively [4].in vivo: Twenty hypertensive patients on chronic hemodialysis were given efonidipine 20-60 mg twice daily and amlodipine 2.5-7.5 mg once daily for 12 weeks each in a random crossover manner. The average blood pressure was comparable between the efonidipine and amlodipine periods (151 + or - 15/77 + or - 8 versus 153 + or - 15/76 + or - 8 mmHg). The pulse rate did not change significantly during the administration periods [2]. In the UM-X7.1 group, EFO treatment significantly attenuated the decrease of LVEF without affecting blood pressure compared with the vehicle group. EFO treatment decreased heart rate (by approximately 10%) in both groups [3].
Source and Classification

Efonidipine hydrochloride is derived from the compound efonidipine, which is synthesized through various chemical processes. It is classified under the category of calcium channel blockers and is particularly noted for its ability to lower blood pressure by dilating blood vessels. This compound is recognized as a Biopharmaceutical Classification System (BCS) type II drug due to its low solubility and high permeability characteristics .

Synthesis Analysis

The synthesis of efonidipine hydrochloride involves several steps that can vary based on the specific method employed. One improved synthesis process includes:

  1. Preparation of N-benzylaniline:
    • Aniline (37.23 g), sodium bicarbonate (10.10 g), and distilled water (100 mL) are added to a three-necked flask.
    • The mixture is heated to 90-95 °C while benzyl chloride (12.65 g) is slowly dripped in.
    • The reaction is monitored using thin-layer chromatography until completion (approximately 2 hours), followed by cooling and extraction processes .
  2. Formation of Bromopropylium:
    • Acetone (31.6 g), glacial acetic acid (40.02 g), and distilled water (100 mL) are mixed and heated to 50 °C.
    • Bromine (88.34 g) is added dropwise, maintaining a colorless solution.
    • The reaction mixture undergoes cooling, pH adjustment, separation, and distillation to yield bromopropylium .

This method emphasizes the need for careful control of temperature and pH to maximize yield and minimize by-products.

Molecular Structure Analysis

Efonidipine hydrochloride has a complex molecular structure characterized by various functional groups that contribute to its pharmacological activity. The molecular formula is C34H38ClN3O7PC_{34}H_{38}ClN_{3}O_{7}P, indicating the presence of chlorine, nitrogen, oxygen, and phosphorus atoms within its structure.

Structural Characteristics

  • Molecular Weight: Approximately 632 g/mol.
  • Functional Groups: Includes quaternary ammonium groups contributing to its solubility and biological activity.
  • Crystal Structure: The crystal structure has been analyzed using techniques such as X-ray crystallography, revealing insights into the arrangement of molecules in solid form .
Chemical Reactions Analysis

Efonidipine hydrochloride undergoes various chemical reactions that can affect its stability and efficacy:

  1. Degradation Reactions:
    • Efonidipine hydrochloride exhibits stability under acidic conditions but shows significant degradation when exposed to basic conditions (e.g., 0.5 M sodium hydroxide) leading to the formation of multiple degradation products .
  2. Thermal Decomposition:
    • Studies indicate that heating efonidipine hydrochloride results in the generation of volatile components such as ethanol and benzyl chloride at elevated temperatures (above 132 °C) .
  3. Forced Degradation Studies:
    • These studies help assess the robustness of efonidipine hydrochloride against various stress conditions including thermal, photolytic, and oxidative environments .
Mechanism of Action

Efonidipine hydrochloride primarily acts by inhibiting calcium influx through L-type and T-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation: Relaxation of blood vessels reduces peripheral resistance, thereby lowering blood pressure.
  • Cardiac Effects: It may also influence cardiac contractility and conduction due to its effects on calcium dynamics within cardiac myocytes.

The dual action on both types of calcium channels allows for effective management of hypertension with potentially fewer side effects compared to other calcium channel blockers .

Physical and Chemical Properties Analysis

Efonidipine hydrochloride possesses distinct physical and chemical properties:

  • Solubility: Poorly soluble in water; solubility can be enhanced through formulation strategies such as solid dispersions using polymers like Eudragit EPO .
  • Stability: Exhibits stability under acidic conditions but degrades in alkaline solutions or upon prolonged heating.
  • Melting Point: Thermal analysis suggests decomposition begins at approximately 132 °C.

These properties are critical for determining appropriate formulation strategies for effective delivery .

Applications

Efonidipine hydrochloride is primarily used in clinical settings for:

  • Hypertension Management: Effective in treating primary hypertension as well as hypertension associated with type II diabetes mellitus.
  • Research Applications: Investigated for potential benefits in other cardiovascular conditions due to its unique mechanism of action.

Additionally, ongoing research focuses on improving its bioavailability through novel formulation techniques such as solid dispersions and nanoparticle delivery systems .

Synthesis and Structural Optimization of Efonidipine Hydrochloride

Synthetic Pathways for Dihydropyridine-Based Calcium Channel Blockers

The synthesis of efonidipine hydrochloride involves a multi-step sequence characterized by strategic modifications to improve yield, reduce costs, and simplify purification. A patented improved synthesis process demonstrates significant optimizations over earlier methods, particularly in the formation of key intermediates. The synthesis begins with the production of N-benzylaniline, where aniline reacts with benzyl chloride in the presence of sodium bicarbonate as a mild base. This reaction proceeds at 90–95°C for two hours, yielding 87.2% of the target compound after extraction and reduced-pressure distillation (147–150°C at 8 mmHg) [1].

Subsequent steps involve:

  • Aminoethanol formation: N-Benzylaniline reacts with chloroethanol under anhydrous potassium carbonate catalysis at 80°C, yielding 82.3% of 2-(N-phenyl-N-benzyl)aminoethanol after reduced-pressure distillation [1].
  • Esterification: This intermediate undergoes transesterification with ethyl acetoacetate, catalyzed by p-toluenesulfonic acid at 100°C. This modification replaces the traditional use of 2,2-dimethyl-1,3-dioxane-4,6-dione, significantly reducing costs and eliminating post-treatment requirements [1].
  • Cyclization: The resulting 3-oxobutyric acid ester reacts with ammonia to form 3-amino-2-butenoic acid derivatives, followed by a Hantzsch-type dihydropyridine synthesis incorporating a customized brominated acetal (5-bromo-2,2-dimethyl-1,3-dioxane) and a phosphorylating agent (trimethyl phosphite). The final phosphonate ring formation yields efonidipine base, which is converted to its stable hydrochloride ethanolate form [1] [7].

Table 1: Key Intermediates and Yields in Optimized Efonidipine Synthesis

IntermediateReaction ConditionsYield (%)Purification Method
N-Benzylaniline90–95°C, 2 h, NaHCO₃87.2Reduced-pressure distillation
2-(N-Phenyl-N-benzyl)aminoethanol80°C, 2 h, K₂CO₃82.3Reduced-pressure distillation
3-Oxobutyric acid-2-(N-benzyl-N-phenyl)aminoethyl ester100°C, 5 h, PTSANot isolatedDirect progression to next step
3-Amino-2-butenoic acid-2-(N-benzyl-N-phenyl)aminoethyl esterRT, 10 h, 15% NH₃/EtOH55.4 (two-step)Ethanol recrystallization

This optimized pathway demonstrates improved efficiency through careful reagent selection (e.g., sodium bicarbonate instead of harsher bases), elimination of intermediate isolations where possible, and distillation-based purification, collectively enhancing the overall process viability for industrial production [1].

Role of Phosphonate Moieties in Structure-Activity Relationships

The phosphonate moiety at the C5 position of efonidipine’s dihydropyridine ring is a critical determinant of its unique pharmacological profile as a dual L-type and T-type calcium channel blocker. Unlike conventional 1,4-dihydropyridines (DHPs) featuring ester groups at this position (e.g., nifedipine, nicardipine), efonidipine’s cyclic phosphonate group confers distinct electrophysiological effects, particularly on cardiac pacemaker activity [2] [5] [7].

Structure-activity relationship (SAR) studies using structurally modified analogs revealed:

  • Positional Specificity: Analog 3NIC5NZ—containing efonidipine’s phosphonate at C5 and nicardipine’s ortho-nitrobenzyl ester at C3—mimicked efonidipine’s strong inhibition of the late phase of sino-atrial (SA) node pacemaker depolarization. Conversely, analog 3NZ5NIC—with reversed substituents (nicardipine’s ester at C5 and efonidipine’s benzylaminophenylpropionate at C3)—showed significantly reduced effects on this phase [5].
  • Ion Channel Selectivity: The C5 phosphonate contributes to efonidipine’s balanced blockade of T-type (IC₅₀ ≈ 0.35 μM) and L-type (IC₅₀ ≈ 1.8 nM) calcium channels. This dual blockade underpins its vasodilatory effects (L-block) combined with heart rate modulation and renal protection (T-block) without reflex tachycardia—a limitation of selective L-type blockers like amlodipine [2] [5] [7].
  • Molecular Conformation: The bulky, anionic phosphonate group influences the overall molecular conformation, potentially enhancing binding to voltage-gated calcium channels. This moiety facilitates interactions with specific channel pore residues inaccessible to ester-based DHPs, explaining the distinct pharmacodynamics [5] [7].

Table 2: Impact of C5 Substituents on SA Node Electrophysiology

CompoundC5 GroupEffect on Early Phase 4 DepolarizationEffect on Late Phase 4 DepolarizationSelectivity Ratio (Late/Early)
EfonidipinePhosphonateModerate inhibitionStrong inhibitionHigh
3NIC5NZPhosphonateModerate inhibitionStrong inhibitionHigh
NicardipineEsterStrong inhibitionWeak inhibitionLow
3NZ5NICEsterModerate inhibitionWeak inhibitionLow

The phosphonate group’s electronegativity and steric bulk thus enable efonidipine’s unique "negative chronotropic" DHP profile, crucial for its therapeutic benefits in hypertension with renal complications or angina [5] [7].

Optimization of Ethanolate Formulations for Enhanced Stability

Efonidipine hydrochloride exists commercially as an ethanolate solvate (C₃₄H₃₈N₃O₇P·HCl·C₂H₅OH), a rare example of a marketed pharmaceutical solvate. This crystalline form exhibits superior thermal stability compared to the free hydrochloride, attributed to unique ethanol-mediated molecular packing within the crystal lattice [3] [7].

Structural Basis of Stability:Single-crystal X-ray analysis reveals that the ethanolate structure features chloride ions enclosed within a "basket" formed by the dihydropyridine ring’s bulky diphenyl and phosphonate groups. Ethanol molecules bridge the efonidipine cations and chloride anions via hydrogen bonding (O-H···Cl⁻). This configuration stabilizes the chloride ion, significantly raising the temperature threshold for thermal decomposition. Upon heating, the ethanolate first desolvates (losing ethanol at ~100°C), followed by chloride dissociation at much higher temperatures (>180°C) than observed in non-solvated forms. The distinct powder X-ray diffraction (PXRD) patterns change markedly after ethanol release, confirming structural reorganization [3].

Formulation Strategies to Enhance Solubility:Despite its stability, the ethanolate’s low aqueous solubility (characteristic of BCS Class II drugs) necessitates advanced formulation approaches:

  • Co-amorphous Systems: Liquid-assisted grinding or solvent evaporation with benzoic acid (1:1 stoichiometry) produces a stable co-amorphous solid. This system eliminates long-range crystalline order, significantly enhancing dissolution rate and apparent solubility. In vitro studies demonstrated a 3.5-fold increase in dissolution velocity compared to crystalline ethanolate. Fourier transform infrared (FTIR) spectroscopy confirmed hydrogen bonding between efonidipine’s carbonyl groups and benzoic acid’s carboxylic acid, stabilizing the amorphous phase against recrystallization [6].
  • Microwave-Assisted Solid Dispersions: Incorporating the ethanolate into polymer matrices (e.g., PVP/VA) via microwave treatment generates amorphous solid dispersions. These systems maintain supersaturation for extended periods, further improving bioavailability. PXRD analysis confirmed complete amorphization, while dissolution testing showed rapid initial release followed by sustained concentration profiles [6].

Table 3: Stability and Dissolution Properties of Efonidipine Formulations

FormulationKey CharacteristicsThermal Decomposition OnsetDissolution Enhancement vs. Crystalline EthanolateStability
Crystalline EthanolateEthanol H-bonding, chloride "basket">180°C (after ethanol loss at ~100°C)BaselineHigh (long-term)
Co-amorphous with Benzoic AcidHydrogen-bonded amorphous networkNot applicable (amorphous)3.5-fold increase in initial dissolution rate6 months (accelerated)
Microwave Solid Dispersion (PVP/VA)Polymer-stabilized amorphous phaseNot applicable (amorphous)2.8-fold increase in AUC₀₋₉₀ₘᵢₙ3 months (accelerated)

These formulation approaches leverage the inherent stability of the ethanolate while overcoming its solubility limitations, demonstrating the crucial interplay between crystal engineering and bioavailability enhancement for efonidipine hydrochloride [3] [6].

Properties

CAS Number

111011-53-1

Product Name

Efonidipine hydrochloride

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride

Molecular Formula

C34H39ClN3O7P

Molecular Weight

668.1 g/mol

InChI

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H

InChI Key

OXVTXPCIJDYQIS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride
efonidipine
enfonidipine hydrochloride
NZ 105
NZ-105

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.